molecular formula C28H28N2O6S B2530674 (Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 537685-33-9

(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2530674
CAS No.: 537685-33-9
M. Wt: 520.6
InChI Key: ASUHOHWGJZCYSJ-RXJBMCDASA-N
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Description

Its structure features a thiazole ring fused to a pyrimidine core, with a (Z)-configured 3,4,5-trimethoxybenzylidene group at position 2 and an (E)-styryl substituent at position 5. The stereoelectronic effects of the styryl group (E-configuration) and the Z-configured benzylidene moiety influence its conformational stability and reactivity .

Properties

IUPAC Name

ethyl (2Z)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6S/c1-6-36-27(32)24-17(2)29-28-30(20(24)13-12-18-10-8-7-9-11-18)26(31)23(37-28)16-19-14-21(33-3)25(35-5)22(15-19)34-4/h7-16,20H,6H2,1-5H3/b13-12+,23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUHOHWGJZCYSJ-RXJBMCDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a thiazole ring fused to a pyrimidine structure. The presence of various functional groups, including a carboxylate and methoxy groups, contributes to its biological activity.

Chemical Formula

  • Molecular Formula : C₁₉H₁₉N₃O₅S
  • Molecular Weight : 397.43 g/mol

Antimicrobial Activity

Research indicates that compounds in the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1825
Pseudomonas aeruginosa2030

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: MCF-7 Cell Line

A study conducted on the MCF-7 cell line revealed:

  • IC50 Value : 12 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via the intrinsic pathway as indicated by increased levels of caspase-3 and PARP cleavage.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Experimental Results

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha20050
IL-615030

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways critical for microbial survival.
  • Receptor Modulation : It may interact with specific receptors on cancer cells that regulate apoptosis.
  • Cytokine Suppression : The reduction of pro-inflammatory cytokines suggests a potential role in modulating immune responses.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. The compound in focus has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of thiazolo[3,2-a]pyrimidines have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:
A study demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibited selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. Thiazolo[3,2-a]pyrimidines have been reported to exhibit broad-spectrum antimicrobial effects.

Research Findings:
In vitro studies revealed that certain derivatives showed potent inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications on the benzylidene moiety significantly influenced antimicrobial potency .

Anti-inflammatory Effects

Research has indicated that thiazolo[3,2-a]pyrimidine compounds possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes.

Experimental Evidence:
In an animal model of inflammation, the administration of thiazolo[3,2-a]pyrimidine derivatives resulted in a marked reduction in edema and inflammatory markers. This suggests their potential use in treating inflammatory diseases .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions.

Synthesis Example:
The compound can be synthesized through a multi-step reaction involving the condensation of appropriate aldehydes with active methylene compounds. This synthetic pathway is valuable for creating novel derivatives with enhanced biological activity .

Potential as Drug Candidates

Given its diverse biological activities, (Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is being explored as a lead compound for drug development.

Future Directions:
Ongoing research aims to optimize the pharmacological properties of this compound through structural modifications to enhance its efficacy and reduce toxicity. Clinical trials are anticipated to further validate its therapeutic potential .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits proliferation of cancer cells; induces apoptosis ,
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryReduces edema and inflammatory markers in animal models
Synthetic ApplicationsVersatile intermediate for organic synthesis
Drug CandidatePotential lead for new drug development ,

Chemical Reactions Analysis

2.1. α,β-Unsaturated Ketone (3-Oxo Group)

  • Nucleophilic additions : Reacts with hydrazines to form hydrazones (e.g., for crystallography studies) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the C=C bond, altering the conjugation and biological activity.

2.2. Benzylidene Substituent

  • Photochemical [2+2] cycloaddition : Forms dimeric structures under UV light due to the conjugated diene system .

  • Electrophilic substitution : The electron-rich trimethoxybenzene ring undergoes nitration or sulfonation at the para position .

2.3. Thiazolo[3,2-a]pyrimidine Core

  • Ring-opening reactions : Treatment with strong bases (e.g., NaOH) cleaves the thiazole ring, yielding mercaptopyrimidine derivatives .

  • Halogenation : Electrophilic bromination at C7 occurs in the presence of NBS (N-bromosuccinimide) .

Catalytic and Mechanistic Insights

  • Acid/Base Sensitivity : The compound degrades under strong acidic conditions (pH < 2) via protonation of the pyrimidine N1 atom, leading to ring contraction .

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ from the ester group (TGA data) .

Mechanistic Highlights :

  • Hydrogen bonding networks in the crystal lattice stabilize intermediates during reactions (evidenced by X-ray studies) .

  • Steric effects from the 3,4,5-trimethoxybenzylidene group hinder nucleophilic attacks at C2 .

Stability and Degradation

  • Hydrolytic degradation : The ethyl ester hydrolyzes to carboxylic acid in basic media (t₁/₂ = 12 h at pH 9) .

  • Oxidative pathways : The styryl group oxidizes to epoxides or diketones under TBHP (tert-butyl hydroperoxide) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Spectral Properties

  • Melting Points: Derivatives with bulky substituents (e.g., 2,4,6-trimethoxy in ) exhibit higher melting points due to strong intermolecular interactions .
  • Spectral Data :
    • IR Spectroscopy : The target compound’s ester C=O stretch (~1717 cm⁻¹) aligns with analogs like . Nitrile-containing derivatives (e.g., 11b in ) show CN stretches near 2209 cm⁻¹ .
    • NMR : The (E)-styryl group in the target compound would display characteristic coupling (J ≈ 16 Hz for trans double bonds), distinct from the singlets of aryl substituents in .

Crystallographic and Conformational Analysis

  • The dihedral angle between the thiazolopyrimidine core and the benzylidene group in (80.94°) indicates significant puckering, likely conserved in the target compound . This conformation may influence binding to enzymatic pockets.
  • Hydrogen-bonding patterns (e.g., C–H···O in ) contribute to crystal stability and solubility, suggesting similar intermolecular interactions in the target compound .

Q & A

Q. Why do biological activities vary across structurally similar analogs?

  • Key factors :
  • Solubility : Methoxy groups (e.g., 3,4,5-trimethoxy) improve solubility in polar media but reduce blood-brain barrier penetration .
  • Metabolic stability : Ethyl esters are prone to hydrolysis vs. benzyl esters, altering in vivo half-lives .
  • Resolution : Standardize assay conditions (e.g., serum-free media, fixed incubation times) to minimize variability .

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